Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one

Nicotinic Acetylcholine Receptors Subtype Selectivity CNS Disorders

Procure this exact spiro[2.2.1]azabicyclo-pyrrolidinone lactam to unlock a pre-validated, rigid framework for next-generation JAK3-selective immunosuppressants or α4β2-selective CNS ligands. Unlike flat pyrimidine cores (e.g., tofacitinib) or simple spiro[4.4] scaffolds, only this bridgehead geometry ensures proper projection into the JAK3 selectivity pocket and enforces the exo-orientation required for high α4β2 affinity (Ki <35 nM) while minimizing α3β4 ganglionic off-target effects (Ki >500 nM). This exact scaffold is the gateway to a patent-differentiating, metabolically stable chemical series directly described in enabling patent disclosures. Accelerate your SAR campaign with the genuine core validated in low-nanomolar in vivo leads.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 646055-81-4
Cat. No. B3355999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one
CAS646055-81-4
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CN2CC1CC23CCNC3=O
InChIInChI=1S/C9H14N2O/c12-8-9(2-3-10-8)5-7-1-4-11(9)6-7/h7H,1-6H2,(H,10,12)
InChIKeySLEPOIFTXZCTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one (CAS 646055-81-4): A Conformationally Constrained Scaffold for Selective Kinase and Nicotinic Receptor Modulation


The compound Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one (CAS 646055-81-4) is a nitrogen-containing spirocyclic lactam featuring a rigid 1-azabicyclo[2.2.1]heptane core spiro-fused to a pyrrolidinone ring. It serves as a strategic building block or key intermediate for synthesizing biologically active molecules targeting Janus kinases (JAKs) and nicotinic acetylcholine receptors (nAChRs) [1]. Unlike simple monocyclic piperidine or pyrrolidine analogs, this scaffold provides a three-dimensional, conformationally restricted framework that enhances target selectivity and metabolic stability, making it a preferred starting point for structure-activity relationship (SAR) campaigns when selectivity against closely related targets is the primary procurement criterion [2].

Why Generic Spiro or Pyrrolidine Analogs Cannot Substitute for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one in JAK3/nAChR Selectivity Programs


Generic substitution of Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one with commonly stocked alternatives such as simple spiro[4.4]nonane scaffolds or monocyclic pyrrolidines fails to recapitulate its unique selectivity profile [1]. The specific [2.2.1] azabicyclo bridgehead dictates a rigid exo-orientation of the pyrrolidinone ring, a geometry proven critical for achieving high-affinity α4β2 nAChR antagonism (Ki < 35 nM) while simultaneously minimizing affinity for the α3β4 ganglion subtype (Ki > 500 nM) [2]. Analogs lacking this exact spiro junction lose the angular constraints necessary to exploit the hydrophobic pocket and H-bond donor/acceptor topology that differentiate the α4β2 from the α3β4 subtype, resulting in a loss of subtype selectivity and increased off-target autonomic side effects [2]. When procuring the core lactam for structure-activity relationship (SAR) expansion, only this exact bicycle guarantees the geometric placement of substituents observed in the most potent and selective nAChR ligands.

Quantitative Differentiation Evidence for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one in JAK and nAChR Selectivity and Synthetic Efficiency


nAChR Subtype Selectivity: α4β2 Affinity vs. Ganglion and Muscle Subtype Off-Targets

In the diazaspirocyclic series, ligands derived from the spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one core (key intermediate spirolactam 9) demonstrated high affinity for the human α4β2 nAChR subtype (Ki < 35 nM) while exhibiting very low affinity for the human α3β4 ganglion subtype (Ki > 500 nM), translating to a selectivity ratio exceeding 14-fold [1]. In contrast, monocyclic pyrrolidine ligands described in the same study (e.g., compound 1, a simple nicotine-like base) showed potent but non-selective binding across all nAChR subtypes, including α3β4 and α7 [1].

Nicotinic Acetylcholine Receptors Subtype Selectivity CNS Disorders α4β2 vs. α3β4

Kinase Profiling: JAK3 Inhibitory Potency Driven by the Spirocyclic Lactam Core

Patent US8609647B2 demonstrates that spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one is the fundamental scaffold for a class of JAK3 inhibitors. While the patent discloses the core structure, biological data recorded in BindingDB reveal that derivatives achieve JAK3 IC50 values as low as 4–10 nM [1]. These values sit in a highly competitive range when benchmarked against the JAK3 IC50 of tofacitinib (1 nM) but offer a structurally differentiated spiro architecture [2]. Critically, the spirocyclic core enables a vector projection that minimizes JAK2 inhibition, a necessary feature for avoiding hematopoietic toxicities, whereas linear or monocyclic piperidine/pyrrolidine analogs (e.g., earlier generation pan-JAK inhibitors) lack this spatial discrimination and typically exhibit JAK2 IC50 values within 2- to 5-fold of their JAK3 potency [2].

Janus Kinase 3 Immunosuppression Kinase Selectivity Autoimmune Disease

Synthetic Tractability: A Validated Intermediate with Established Spectroscopic Assignment

Unlike commercially available azabicycloheptane fragments that often require extensive synthetic manipulation to install the lactam carbonyl with correct regiochemistry, Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one has been prepared in multigram quantities via a four-step synthetic route [1]. The unambiguous structural assignment of this spirolactam (designated compound 9) was solved using advanced NMR experiments (1D-NOESY, HSQC, HMBC) to dissect the complex spin systems, providing a fully validated spectral dataset for the scientific community [1]. This contrasts with alternative spiro building blocks such as spiro[4.4]nonan-1-one, which require additional H-bond donor installation and ring constraint steps.

Synthetic Chemistry Spirolactam Process Chemistry Scalable Synthesis

High-Value Application Scenarios for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one in Drug Discovery


Optimizing JAK3-Selective Immunosuppressants for Autoimmune Disease

For immunology teams seeking to develop next-generation, oral, non-pan-JAK immunosuppressants, procuring this spiro scaffold is a direct gateway to a chemical series with demonstrated low-nanomolar JAK3 inhibition and high selectivity over JAK2. As per the patent landscape, the azabicycloheptane-pyrrolidinone framework ensures that substituents project into the JAK3 ATP-binding pocket's selectivity region, which is inaccessible to the flat pyrimidine core of tofacitinib, thereby enabling the design of molecules with better hematopoietic safety margins [1].

Designing α4β2 nAChR Antagonists for CNS Disorders Without Autonomic Side Effects

Neuroscience programs targeting depression, ADHD, or smoking cessation can leverage this compound's demonstrated α4β2/α3β4 selectivity window (Ki ratio >14) to engineer preclinical candidates that maintain therapeutic centrally-mediated efficacy without raising blood pressure or heart rate via ganglionic α3β4 activation. The validated synthetic route and full spectroscopic assignment of the key spirolactam intermediate (compound 9) enable rapid scale-up for in vivo proof-of-concept studies [1].

Scaffold-Hopping Starting Point for Intellectual Property Generation in Kinase and GPCR Targets

For medicinal chemistry groups seeking novel IP for kinase or CNS GPCR targets, this densely functionalized spirocyclic core serves as a privileged scaffold-hop away from crowded piperidine or pyrrolidine chemical space. Replacing a classic piperidine ring with this pre-validated [2.2.1]-azabicyclo-pyrrolidinone unit has been shown to generate potent, selective ligands, and its use in lead optimization can rapidly establish novelty and patentability distinct from saturated heterocycle-dominated patent estates [1]. Procurement of the bare lactam enables rapid parallel derivatization via standard amidation or enolate chemistry.

Quote Request

Request a Quote for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.